Hydroxyethyl-hydroxymethyl methacrylate

Description

Hydroxyethyl methacrylate (HEMA), chemically designated as 2-hydroxyethyl methacrylate (CAS 868-77-9), is a monofunctional methacrylate ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure combines a methacrylate group with a hydroxyl-containing ethyl chain, conferring hydrophilic properties and reactivity suitable for polymerization.

Structure

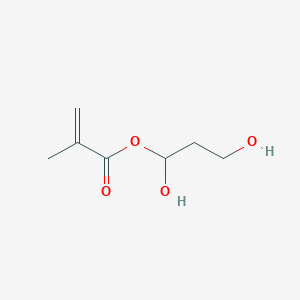

2D Structure

Properties

CAS No. |

118797-69-6 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1,3-dihydroxypropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C7H12O4/c1-5(2)7(10)11-6(9)3-4-8/h6,8-9H,1,3-4H2,2H3 |

InChI Key |

SXMPQZFGMQBFMT-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OC(CCO)O |

Canonical SMILES |

CC(=C)C(=O)OC(CCO)O |

Synonyms |

HEMA-MEMA hydroxyethyl-hydroxymethyl methacrylate hydroxyethylhydroxymethylmethacrylate |

Origin of Product |

United States |

Scientific Research Applications

Contact Lenses

HEMA is most famously known for its role in the production of soft contact lenses. The polymerized form, poly(HEMA), exhibits excellent water retention (absorbing up to 600% of its dry weight), making it highly suitable for maintaining moisture in contact lenses. This hydrophilicity enhances comfort and oxygen permeability for users .

Drug Delivery Systems

HEMA is employed in controlled drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them at controlled rates, improving therapeutic efficacy and patient compliance .

Dental Applications

In dentistry, HEMA is used as a monomer in dental adhesives and restoratives. Its ability to bond well with tooth structure while providing flexibility and strength makes it a preferred choice for dental fillings and sealants .

Biosensors

HEMA-based materials are utilized in biosensors, where they serve as matrices for immobilizing biomolecules. The hydrophilic nature of HEMA enhances the interaction between the sensor surface and the analyte, improving sensitivity and response time .

Coatings and Adhesives

HEMA is incorporated into various coatings and adhesives due to its excellent adhesion properties and ability to crosslink with other polymers. It enhances the durability and resistance of paints, inks, and sealants against environmental factors .

3D Printing

In the realm of 3D printing, HEMA serves as a monomeric matrix that cures quickly under UV light, allowing for rapid prototyping and production of complex geometries . Its compatibility with silica particles enables the creation of high-resolution glass prints.

Textiles

HEMA is also used in textile applications for finishing agents that improve water repellency and stain resistance. Its incorporation into textile formulations enhances fabric performance without compromising comfort .

Case Studies

Safety and Regulatory Aspects

While HEMA has many beneficial applications, it is important to note that it can act as a mild skin irritant and has been associated with allergic reactions, particularly in cosmetic products like nail polishes . Regulatory bodies have recognized these risks, leading to its inclusion in allergen testing panels.

Comparison with Similar Compounds

Table 1: Comparative Overview of Methacrylate Derivatives

<sup>†</sup>Hydroxypropyl methacrylate; <sup>‡</sup>Methacryloyloxydecyl dihydrogen phosphate; <sup>§</sup>Ethoxyethyl methacrylate; <sup>*</sup>HPMA has multiple CAS entries (e.g., 27813-02-1 for isomers) .

Structural and Functional Differences

Hydrophilicity: HEMA’s hydroxyl group makes it more hydrophilic than HPMA (hydroxypropyl) and EOEMA (ethoxyethyl), which have longer alkyl chains reducing water solubility . BISGMA and MDP are used in dental resins but require co-monomers like HEMA to improve handling due to their high viscosity or hydrophobicity .

Polymerization and Mechanical Properties :

- HEMA : Forms flexible polymers with moderate crosslinking density. Copolymerization with BISGMA balances rigidity and adhesion in dental resins .

- BISGMA : High molecular weight and aromaticity increase mechanical strength but necessitate dilution with HEMA for practical use .

- MDP : Phosphate groups enable chemical bonding to tooth structure, enhancing dentin adhesion .

Toxicity and Biocompatibility: HEMA vs. MMA: HEMA’s lower volatility reduces inhalation risks compared to MMA, which is a volatile organic compound (VOC) with significant occupational hazards . BISGMA: Bisphenol A (BPA) derivatives raise concerns about endocrine disruption, whereas HEMA lacks aromatic groups .

Research Findings and Emerging Trends

- Copolymer Innovations: HEMA is frequently combined with hydrophobic methacrylates (e.g., ODMA in lubricant additives) to tailor thermal stability and viscosity .

- Toxicity Mitigation : Modifying HEMA with zwitterionic groups (e.g., phosphorylcholine) reduces thrombogenicity in biomedical applications .

Preparation Methods

Reaction with Glycidol

Glycidol, a cyclic ether with hydroxymethyl and epoxy groups, reacts with MAA via ring-opening to form HEHMA. The reaction proceeds under nitrogen at 80–100°C with p-toluenesulfonic acid (PTSA) as a catalyst (0.5–1.2 wt%) and phenothiazine (200–400 ppm) as a polymerization inhibitor. The stoichiometric ratio of glycidol to MAA is critical; a 1.05:1 molar ratio minimizes dimerization byproducts like bis(methacryloyloxy)ethane, which can reach 3.8–5.1% if the ratio exceeds 1.1:1.

Reaction equation:

Ethylene Glycol-Based Esterification

Ethylene glycol serves as a cost-effective precursor, though it requires sequential esterification steps to introduce both hydroxyethyl and hydroxymethyl groups. In a two-stage process, MAA first reacts with ethylene oxide to form hydroxyethyl methacrylate (HEMA), followed by hydroxymethylation using formaldehyde under basic conditions. This method achieves a 78–84% yield but generates 6–9% crosslinked byproducts due to residual hydroxyl groups.

Ring-Opening Reactions with Epoxides

Epoxide derivatives offer a pathway to incorporate hydroxymethyl groups directly into the methacrylate backbone.

Glycidyl Methacrylate Hydrolysis

Glycidyl methacrylate undergoes controlled hydrolysis in aqueous acidic media (pH 3.5–4.5) at 50–60°C to yield HEHMA. Sulfuric acid (0.1–0.3 M) catalyzes the reaction, with a 12-hour hydrolysis time achieving 88% conversion. Excess water (>2:1 molar ratio to epoxide) suppresses oligomer formation, which otherwise accounts for 11–15% of products.

Transesterification Routes

Transesterification between methyl methacrylate (MMA) and hydroxymethyl-containing diols provides an alternative synthesis route.

Catalyzed Transesterification

Using titanium(IV) isopropoxide (0.8–1.5 mol%) as a catalyst, MMA reacts with 2-hydroxymethyl-1,3-propanediol at 110–120°C under reduced pressure (20–30 kPa). This method achieves a 76–81% yield but requires rigorous removal of methanol to shift equilibrium toward HEHMA. Side products include MMA dimers (4–7%) and unreacted diol (9–12%).

Catalytic Systems and Reaction Optimization

Acid Catalysts

Inhibition of Polymerization

-

Phenothiazine : Effective at 200–400 ppm, reducing gelation to <0.5%.

-

Methoxyhydroquinone (MEHQ) : Combined with Resorcinol (4.5 × 10⁻⁴ wt%) in patent CN102584579A to suppress radical polymerization during distillation.

Purification Techniques

Thin-Film Evaporation

Adopted in industrial settings (patent CN102584579A), thin-film evaporation at 5.33–21.33 kPa and 120–140°C reduces polymer byproducts to 0.8–1.2%, compared to 2.5–3.6% with conventional distillation.

Vacuum Distillation

Post-reaction mixtures are distilled at 0.67–1.33 kPa to isolate HEHMA (86–88°C) from low-boiling impurities (e.g., unreacted glycidol) and high-boiling dimers.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Glycidol esterification | PTSA | 80–100 | 89–92 | 3.8–5.1 |

| Ethylene glycol route | Chromium acetate | 90–110 | 78–84 | 6–9 |

| Transesterification | Ti(OiPr)₄ | 110–120 | 76–81 | 13–19 |

Challenges and Mitigation Strategies

Q & A

Basic: What experimental precautions are critical when handling HEMA in laboratory settings?

Answer:

HEMA requires stringent safety protocols due to its reactivity and health hazards. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be removed and laundered separately .

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) and steel surfaces, which may catalyze unintended polymerization or decomposition .

- Waste Disposal : Collect waste in approved containers for hazardous material disposal .

Basic: How can researchers characterize the thermodynamic properties of HEMA for reaction design?

Answer:

Key thermodynamic parameters include:

- Enthalpy of Formation (ΔfH°) : −627.6 kJ/mol (solid phase), critical for calculating reaction energetics .

- Phase Change Data : Boiling point at reduced pressure (340.2 K at 0.005 bar) informs distillation protocols .

- Stability : HEMA is stable under recommended storage conditions but degrades upon exposure to moisture, heat, or light . Use differential scanning calorimetry (DSC) to monitor thermal transitions and decomposition.

Advanced: How do stabilizers like Mequinol affect HEMA storage and experimental reproducibility?

Answer:

Mequinol (≤250 ppm) is added to inhibit premature polymerization by scavenging free radicals. Researchers must:

- Quantify Stabilizer Residuals : Use HPLC or UV-Vis spectroscopy to verify stabilizer concentration post-storage .

- Adjust Polymerization Protocols : Excess stabilizer may delay initiation; pre-purify HEMA via inhibitor-removal columns if needed.

- Monitor Degradation : Long-term storage under suboptimal conditions (e.g., light exposure) reduces stabilizer efficacy, leading to batch variability .

Advanced: What methodologies resolve contradictions in reported decomposition products of HEMA under thermal stress?

Answer:

Discrepancies arise from varying experimental conditions (e.g., oxygen presence, heating rates). To reconcile

- Controlled Pyrolysis Studies : Conduct thermogravimetric analysis coupled with GC-MS to identify decomposition products (e.g., CO, methacrylic acid) under inert vs. oxidative atmospheres .

- Cross-Validate with Literature : Compare findings with NIST-reported phase change data and fire-response guidelines .

- Replicate Industrial Protocols : Simulate high-temperature industrial processes to assess decomposition pathways .

Advanced: How can polymerization-induced self-assembly (PISA) be optimized for HEMA-based block copolymers?

Answer:

RAFT dispersion polymerization enables precise control:

- Monomer Ratios : Use short poly(stearyl methacrylate) (PSMA) precursors (e.g., PSMA₉) to initiate PISA with HEMA, achieving ≥98% monomer conversion in 70 minutes .

- Morphology Tuning : Adjust solvent polarity (e.g., mineral oil) and PHPMA chain length to target spheres, worms, or vesicles. Construct pseudo-phase diagrams for reproducibility .

- Characterization : Validate via TEM, DLS, and SAXS to confirm nanostructure integrity .

Advanced: What strategies improve crosslinking efficiency in HEMA-based hydrogels for drug delivery?

Answer:

- Co-Monomer Selection : Combine HEMA with acrylamide or methacrylic acid to enhance mechanical strength and pH-responsive swelling .

- Crosslinker Concentration : Optimize ethylene glycol dimethacrylate (EGDMA) ratios (0.5–2 mol%) to balance porosity and degradation rates .

- In Vitro Validation : Assess migration inhibition of dental pulp stem cells using transwell assays to evaluate biocompatibility .

Advanced: How do catalytic methods for HEMA synthesis compare in terms of efficiency and environmental impact?

Answer:

- Heteropolyacid Catalysts : Cs-Cu-V-PMo₁₂O₄₀ systems achieve high selectivity (>80%) for methacrylic acid precursors but require rigorous acidity modulation .

- Fe-Modified Catalysts : Cs-P/γ-Al₂O₃ with Fe enhances methyl propionate conversion to HEMA derivatives, reducing byproduct formation .

- Sustainability Metrics : Compare energy efficiency (via LCA) and waste generation between traditional acetone cyanohydrin routes and emerging isobutane oxidation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.